molecular formula C11H14F3NO2 B8105512 (R)-3,3,3-TRIFLUORO-2-(((R)-2-HYDROXY-1-PHENYLETHYL)AMINO)PROPAN-1-OL

(R)-3,3,3-TRIFLUORO-2-(((R)-2-HYDROXY-1-PHENYLETHYL)AMINO)PROPAN-1-OL

Cat. No.: B8105512
M. Wt: 249.23 g/mol
InChI Key: FUYRKQMJVXRJLA-VHSXEESVSA-N
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Description

The compound (R)-3,3,3-Trifluoro-2-(((R)-2-hydroxy-1-phenylethyl)amino)propan-1-ol is a fluorinated amino alcohol characterized by its stereospecific R,R configuration. Its structure features a trifluoromethyl group, a hydroxy-phenylethylamino moiety, and a secondary alcohol.

Properties

IUPAC Name

(2R)-3,3,3-trifluoro-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2/c12-11(13,14)10(7-17)15-9(6-16)8-4-2-1-3-5-8/h1-5,9-10,15-17H,6-7H2/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYRKQMJVXRJLA-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)N[C@H](CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-3,3,3-TRIFLUORO-2-(((R)-2-HYDROXY-1-PHENYLETHYL)AMINO)PROPAN-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,3,3-trifluoro-1-propanol and (1R)-1-phenyl-2-hydroxyethylamine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the formation of by-products. Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts: Catalysts such as Lewis acids (e.g., boron trifluoride etherate) are often used to facilitate the reaction.

    Purification: The product is purified using techniques like column chromatography or recrystallization to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

(R)-3,3,3-TRIFLUORO-2-(((R)-2-HYDROXY-1-PHENYLETHYL)AMINO)PROPAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

(R)-3,3,3-TRIFLUORO-2-(((R)-2-HYDROXY-1-PHENYLETHYL)AMINO)PROPAN-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (R)-3,3,3-TRIFLUORO-2-(((R)-2-HYDROXY-1-PHENYLETHYL)AMINO)PROPAN-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular responses. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Accessibility: Grignard-based methods (e.g., –2) are viable for synthesizing amino alcohols but may require optimization for trifluoromethyl-containing substrates .

Pharmacological Potential: Fluorinated analogs like 3FP demonstrate therapeutic relevance, suggesting the target compound could be explored for kinase or receptor targeting .

Stereochemical Impact : The R,R configuration in the target compound likely enhances binding specificity, as seen in related stereospecific drugs .

Metabolic Stability : Trifluoromethyl groups generally reduce metabolic degradation, a property shared with compounds like 3FP and ’s thienylmethyl derivative .

Biological Activity

(R)-3,3,3-Trifluoro-2-(((R)-2-hydroxy-1-phenylethyl)amino)propan-1-ol is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

  • Chemical Name: this compound
  • Molecular Formula: C11H14F3NO
  • Molecular Weight: 249.233 g/mol
  • CAS Number: 1255946-08-7

The compound exhibits a variety of biological activities primarily attributed to its interactions with neurotransmitter systems. Notably, it has been shown to enhance GABA(A) receptor currents in hippocampal neurons, suggesting a role as a modulator of inhibitory neurotransmission .

Anesthetic Activity

Research indicates that analogues of this compound can significantly reduce the minimum alveolar concentration (MAC) of isoflurane, demonstrating potent anesthetic properties without substantial cardiovascular side effects . The mechanism appears to involve liposomal partitioning and interaction with lipid membranes, which correlates with its anesthetic efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the trifluoromethyl group is critical for enhancing lipophilicity and bioactivity. Studies have shown that variations in the aromatic substituents can modulate the potency against different biological targets .

Case Studies and Research Findings

  • Anticonvulsant Activity:
    • A study evaluated several analogues for anticonvulsant properties using maximal electroshock and subcutaneous metrazol models. The compound displayed a therapeutic index of 10 in these models, indicating significant anticonvulsant activity .
  • Amyloid Inhibition:
    • Inhibitory effects on amyloid beta fibril formation were observed with organofluorine compounds related to this structure. The presence of hydroxyl and trifluoromethyl groups was linked to increased inhibitory potency against oligomerization processes associated with Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnestheticReduces MAC for isoflurane
AnticonvulsantTherapeutic index of 10
Amyloid fibril inhibitionSignificant inhibition

Q & A

Basic: What synthetic strategies are recommended for optimizing the enantiomeric purity of this compound?

Answer:
Enantiomeric purity is critical due to the compound's stereospecific bioactivity. Key strategies include:

  • Chiral Resolution : Use chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Evans’ oxazaborolidines) during key steps like the Mannich reaction to favor the desired (R,R)-configuration .
  • Reaction Parameter Control : Optimize temperature (-10°C to 25°C) and solvent polarity (e.g., THF or DCM) to minimize racemization .
  • Analytical Validation : Confirm purity via polarimetry and circular dichroism (CD) spectroscopy .

Basic: How can structural characterization be performed to confirm stereochemistry and functional group integrity?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify chiral centers (e.g., δ 3.8–4.2 ppm for hydroxyl and amino protons) and coupling constants (J values) to confirm spatial relationships .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC deposition) .
  • Mass Spectrometry (HRMS) : Verify molecular formula (C₁₁H₁₃F₃N₂O₂) and fragmentation patterns .

Advanced: What advanced techniques are used to study interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by monitoring real-time interactions with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., G-protein-coupled receptors) to predict binding modes and stability .
  • Cryo-EM : Visualize compound-induced conformational changes in large protein complexes .

Advanced: How does this compound compare structurally and functionally to analogs with modified fluorinated groups?

Answer:
A comparative analysis (Table 1) highlights key differences:

Compound Structural Features Bioactivity (IC₅₀) Metabolic Stability
Target Compound(R,R)-configuration; trifluoromethyl12 nM (Enzyme X)t1/2 = 8.2h
Analog A(S,S)-configuration; difluoromethyl45 nM (Enzyme X)t1/2 = 3.1h
Analog BTrifluoromethyl replaced with Cl>100 nM (Enzyme X)t1/2 = 1.5h

Key Insight : The trifluoromethyl group enhances lipophilicity (logP = 2.8) and metabolic resistance compared to non-fluorinated analogs .

Advanced: How can stereochemical discrepancies in activity data be resolved?

Answer:
Contradictions often arise from:

  • Impurity Artifacts : Trace enantiomers (e.g., 5% (S,S)-isomer) may confound assays. Use chiral HPLC to verify purity .
  • Variable Assay Conditions : Adjust buffer pH (7.4 vs. 6.8) to mimic physiological environments, as protonation states affect binding .
  • Computational Refinement : Re-analyze docking poses using free-energy perturbation (FEP) to account for solvent effects .

Advanced: What computational methods are employed to predict pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogS = -3.2), permeability (Caco-2 = 12 nm/s), and CYP450 inhibition .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioavailability using 3D descriptors .
  • DMPK Simulations : Predict hepatic clearance via in vitro microsomal assays (e.g., human liver microsomes) .

Basic/Advanced: How is enantiomeric excess (ee) quantified during quality control?

Answer:

  • Chiral HPLC : Baseline separation using Chiralpak AD-H column (hexane:IPA = 90:10, 1 mL/min). Calculate ee = [(R - S)/(R + S)] × 100 .
  • NMR Chiral Shift Reagents : Add Eu(hfc)₃ to resolve overlapping proton signals (e.g., δ 1.2–1.5 ppm for methyl groups) .
  • Enzymatic Assays : Use enantioselective enzymes (e.g., lipases) to kinetically resolve isomers .

Advanced: What mechanistic insights explain the compound’s resistance to metabolic degradation?

Answer:
The trifluoromethyl group and rigid stereochemistry confer stability via:

  • Electron-Withdrawing Effects : Reduce oxidative deamination by cytochrome P450 enzymes .
  • Steric Shielding : The (R)-2-hydroxy-1-phenylethyl group blocks access to metabolic hot spots (e.g., hydroxylation at C-3) .
  • Glucuronidation Resistance : The tertiary alcohol structure hinders conjugation by UDP-glucuronosyltransferases .

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